molecular formula C16H28Br2N2 B13775845 Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide CAS No. 64047-67-2

Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide

Cat. No.: B13775845
CAS No.: 64047-67-2
M. Wt: 408.2 g/mol
InChI Key: ZHRWFZMWXXRCDX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide is a complex organic compound that features a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide typically involves the functionalization of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines . These reactions often involve the isomerization of iminium intermediates and can be catalyzed by transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing environmentally friendly methods to ensure high yield and selectivity. The use of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include transition metal catalysts and cooxidants. Reaction conditions often involve moderate temperatures and controlled pH to ensure the stability of the tetrahydroisoquinoline moiety .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted tetrahydroisoquinoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

64047-67-2

Molecular Formula

C16H28Br2N2

Molecular Weight

408.2 g/mol

IUPAC Name

trimethyl-[3-(2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)propyl]azanium;dibromide

InChI

InChI=1S/C16H28N2.2BrH/c1-17(2,3)11-7-12-18(4)13-10-15-8-5-6-9-16(15)14-18;;/h5-6,8-9H,7,10-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

ZHRWFZMWXXRCDX-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCC2=CC=CC=C2C1)CCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.